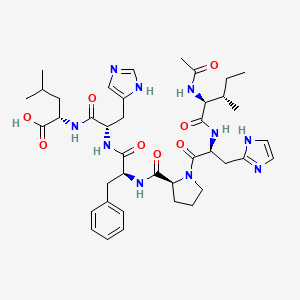

Ac-Ile-his-pro-phe-his-leu

Description

Properties

CAS No. |

121521-00-4 |

|---|---|

Molecular Formula |

C40H56N10O8 |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1 |

InChI Key |

OCPDFWVOTXYQBC-BKKYOMMVSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

121521-00-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

IXPFHL |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ac-Ile-His-Pro-Phe-His-Leu AG 85-12 AG-85-12 |

Origin of Product |

United States |

Synthetic Methodologies for Ac Ile His Pro Phe His Leu

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, enabling the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. csic.es This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. csic.es

Fmoc Chemistry and Protecting Group Strategies

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, favored for its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. bachem.comnih.gov The Fmoc group, which protects the α-amine of the incoming amino acid, is base-labile and typically removed with piperidine. ub.edu Side-chain protecting groups are generally acid-labile (e.g., Boc, tBu, Trt) and are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA). bachem.com

For the synthesis of Ac-Ile-His-Pro-Phe-His-Leu, specific protecting group strategies are critical for the two histidine residues. The imidazole (B134444) side chain of histidine can be protected with groups like trityl (Trt) or tosyl (Tos). Trityl-based protecting groups are acid-labile and are cleaved during the final TFA treatment. peptide.com The choice of protecting group can influence the prevention of racemization and other side reactions. peptide.com For isoleucine, a sterically hindered amino acid, no side-chain protection is necessary. Proline is a secondary amino acid and is incorporated without a side-chain protecting group. Phenylalanine's benzyl (B1604629) side chain is generally unreactive and does not require protection. The N-terminus is acetylated after the completion of the peptide chain assembly and subsequent removal of the final Fmoc group.

Table 1: Protecting Groups in Fmoc-SPPS of this compound

| Amino Acid | α-Amine Protecting Group | Side-Chain Protecting Group |

| Isoleucine (Ile) | Fmoc | None |

| Histidine (His) | Fmoc | Trityl (Trt) or Tosyl (Tos) |

| Proline (Pro) | Fmoc | None |

| Phenylalanine (Phe) | Fmoc | None |

| Leucine (Leu) | Fmoc | None |

Coupling Reagent Selection and Optimization (e.g., HBTU activation)

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is facilitated by coupling reagents. For a peptide containing sterically hindered residues like isoleucine and proline, the choice of coupling reagent is crucial for efficient and complete reactions. researchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com However, for challenging sequences, more efficient uronium/aminium or phosphonium (B103445) salt-based reagents are preferred. sigmaaldrich.comHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent that, in the presence of a base like N,N-diisopropylethylamine (DIPEA), rapidly activates the carboxylic acid, leading to efficient coupling. thermofisher.com Other highly effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are particularly useful for difficult couplings. sigmaaldrich.com The selection of the optimal coupling reagent and reaction conditions, such as temperature and reaction time, is critical to drive the reaction to completion and avoid the formation of deletion sequences. sigmaaldrich.com

Table 2: Common Coupling Reagents for SPPS

| Reagent | Full Name | Class | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Widely used, efficient, and cost-effective. thermofisher.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly reactive, excellent for sterically hindered couplings. sigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for difficult couplings, generates HOBt as a byproduct. sigmaaldrich.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Classic reagent, often used with additives like HOBt to reduce racemization. bachem.com |

Resin Selection and Cleavage Protocols

The choice of solid support, or resin, is dictated by the desired C-terminal functionality of the peptide. For the synthesis of a C-terminally amidated peptide, a Rink amide resin or a PAL (Peptide Amide Linker) resin would be appropriate. iris-biotech.de If a C-terminal carboxylic acid is desired, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly employed. bachem.comresearchgate.net The loading of the first amino acid onto the resin is a critical step that can be challenging. bachem.com Pre-loaded resins, where the C-terminal amino acid is already attached, are often used to ensure consistency and efficiency. bachem.com

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com The composition of the cleavage cocktail is crucial to prevent side reactions. Scavengers are added to the cocktail to trap the reactive carbocations generated during the deprotection of side chains. thermofisher.com For a peptide containing histidine, scavengers like triisopropylsilane (B1312306) (TIS) and water are important to prevent side-chain modification. peptide.com The cleavage of peptides with a C-terminal phenylalanine can sometimes be less efficient, requiring optimized cleavage conditions. nih.gov

Microwave-Assisted SPPS Techniques

To accelerate the synthesis process and improve the purity of difficult sequences, microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a valuable technique. creative-peptides.comnih.gov Microwave irradiation can significantly shorten the time required for both the coupling and deprotection steps. nih.govformulationbio.com This rapid and uniform heating can help to overcome aggregation of the growing peptide chain, which can hinder subsequent reactions, a common issue in the synthesis of complex peptides. sigmaaldrich.comformulationbio.com MW-SPPS has been shown to be particularly effective for the synthesis of long or sterically demanding peptides, leading to higher yields and purities in a shorter timeframe compared to conventional SPPS. springernature.com

Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the synthesis of the peptide entirely in solution, without the use of a solid support. creative-peptides.com This classical approach allows for the purification of intermediates at each step, which can lead to a highly pure final product. creative-peptides.com LPPS is particularly well-suited for the large-scale synthesis of shorter peptides. researchgate.net

A common strategy in LPPS is the fragment condensation approach, where smaller peptide fragments are synthesized and purified separately before being coupled together to form the final peptide. acs.org For this compound, a "3+3" or a "2+2+2" fragment condensation strategy could be envisioned. This approach can be more efficient than a stepwise synthesis for longer peptides. researchgate.net However, the coupling of peptide fragments carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. acs.org Careful selection of coupling reagents and conditions is therefore paramount. The use of isostearyl-mixed anhydride (B1165640) coupling has been shown to be effective in solution-phase synthesis. sci-hub.seacs.org

Hybrid and Chemoenzymatic Synthesis Considerations

Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase methods. For example, protected peptide fragments can be synthesized on a solid support, cleaved from the resin while retaining their side-chain protecting groups, and then coupled together in solution. researchgate.net This approach can expedite the synthesis of the fragments while allowing for their purification before the final coupling steps.

Chemoenzymatic peptide synthesis (CEPS) offers a green and highly specific alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. nih.gov These reactions are typically performed under mild conditions in aqueous solutions, minimizing the need for protecting groups and reducing the risk of racemization. qyaobio.comgoogle.com For a peptide containing histidine, enzymes like trypsin or α-chymotrypsin could potentially be employed for specific ligations. nih.govscispace.com While challenges in controlling the sequence and synthesizing longer chains exist, ongoing research into engineered enzymes is expanding the scope and applicability of CEPS. qyaobio.com A chemoenzymatic approach could be considered for the ligation of synthetically prepared fragments of this compound.

Purification and Characterization Techniques for Ac Ile His Pro Phe His Leu

Chromatographic Purification Methods

Chromatography is the cornerstone of peptide purification, enabling the separation of the target peptide from impurities such as truncated sequences, deletion sequences, and by-products from the synthesis process. almacgroup.comaltabioscience.com The selection and optimization of chromatographic methods are critical for achieving high purity and yield.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of synthetic peptides due to its high resolution and efficiency. altabioscience.commtoz-biolabs.comthermofisher.com Reversed-phase HPLC is the most common mode used for peptide purification. mtoz-biolabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of and isolating peptides like Ac-Ile-his-pro-phe-his-leu. almacgroup.comaltabioscience.com This technique separates molecules based on their hydrophobicity. mtoz-biolabs.com The stationary phase is typically a silica (B1680970) support chemically bonded with non-polar alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, commonly a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) (ACN). altabioscience.comthermofisher.com

The separation mechanism relies on the differential partitioning of the peptide and impurities between the hydrophobic stationary phase and the polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the bound components, with more hydrophobic molecules being retained longer on the column. peptide.com

For peptides, an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both aqueous and organic phases of the mobile phase. altabioscience.compeptide.com TFA serves to suppress the ionization of free carboxyl groups and forms ion pairs with positively charged amino groups, which enhances the peptide's hydrophobicity and improves peak shape and resolution. lcms.cz

A typical analytical RP-HPLC setup for purity assessment of a crude synthetic peptide is detailed in the table below.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm | Provides a hydrophobic stationary phase for separation. Wide-pore (300 Å) is often preferred for peptides to ensure good mass transfer. hplc.euhplc.eu |

| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. altabioscience.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic modifier used to elute the peptide. altabioscience.com |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes | Gradually increases the mobile phase hydrophobicity to elute components based on their affinity for the stationary phase. lcms.cz |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. peptide.com |

| Detection | UV absorbance at 210-230 nm | Detects the peptide bond, allowing for the quantification of all peptide species present. almacgroup.comaltabioscience.com |

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. almacgroup.com

Once the purity of the crude peptide has been assessed, preparative HPLC is employed to isolate larger quantities of the target compound. The principles are the same as analytical HPLC, but the instrumentation and columns are designed to handle higher sample loads. peptide.comhplc.eu Semi-preparative C18 columns are often used for this purpose. nih.gov The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale. nih.gov

A study on the purification of Angiotensin-(1-7) analogues utilized a semi-preparative C18 column with a gradient of acetonitrile in 0.1% aqueous TFA to achieve high purity. nih.govacs.org This demonstrates the direct applicability of this method for peptides with a similar sequence to this compound.

The transition from analytical to preparative scale requires careful optimization to maintain separation efficiency. This process, known as method development and scale-up, involves adjusting several parameters. peptide.comhplc.eu

Method Development: The initial step involves developing a robust separation on an analytical column. This often starts with a broad "scouting" gradient (e.g., 5-95% ACN) to determine the approximate concentration of organic solvent required to elute the target peptide. lcms.cz The gradient is then refined to be shallower around the elution point of the target peptide to maximize resolution from closely eluting impurities. peptide.comnih.gov Other parameters such as temperature and the type of ion-pairing acid (e.g., formic acid for mass spectrometry compatibility) can also be optimized. lcms.czymc.co.jp

Scale-Up: Scaling up the method involves a proportional increase in the column diameter, sample load, and flow rate, while keeping the column length and particle size the same. peptide.comhplc.eu The flow rate for the preparative column can be calculated to maintain the same linear velocity as the analytical method, ensuring a comparable separation. peptide.com The sample load can be increased based on the increase in the column's cross-sectional area. nih.gov

The table below illustrates a simplified example of scaling up a purification method from an analytical to a preparative column.

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column I.D. | 4.6 mm | 21.2 mm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Sample Load | ~1 mg | ~20 mg |

| Gradient | Maintained (e.g., 20-50% B over 30 min) |

After purification, fractions are collected and analyzed by analytical HPLC to assess their purity. Fractions meeting the desired purity specification are then pooled and lyophilized to yield the final peptide product as a stable powder. peptide.com

Gel Filtration and Size-Exclusion Chromatography

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size. frontiersin.org This technique is particularly useful for removing impurities that are significantly different in size from the target peptide, such as aggregated peptides or small molecule reagents left over from synthesis.

In the context of Angiotensin peptides, size-exclusion chromatography on resins like Sephacryl S-100 has been used as an initial purification step to fractionate complex mixtures like human plasma before further purification by RP-HPLC. researchgate.net The sample is passed through a column packed with a porous gel matrix. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. cytivalifesciences.comthermofisher.com This method is highly effective for purifying peptides, as their charge is dependent on the pH of the buffer and the pKa values of their ionizable amino acid side chains and terminal groups. purolite.com this compound contains two histidine residues, which have imidazole (B134444) side chains that are positively charged at acidic pH.

The process involves four main steps: equilibration, sample application, elution, and regeneration. cytivalifesciences.com

Equilibration: The column, containing a charged stationary phase (resin), is equilibrated with a buffer at a specific pH.

Sample Application: The peptide sample, dissolved in the same buffer, is loaded onto the column. Peptides with a net charge opposite to that of the resin will bind.

Elution: The bound peptides are eluted by changing the ionic strength (usually by increasing the salt concentration) or the pH of the mobile phase. This disrupts the electrostatic interactions, causing the peptides to be released from the resin based on the strength of their binding.

Regeneration: The column is washed to remove any remaining bound substances and re-equilibrated for the next run.

For a peptide like this compound, which would have a net positive charge at a pH below the pI of histidine (~6.0), cation-exchange chromatography would be a suitable choice. Conversely, at a pH significantly above its isoelectric point, the peptide would have a net negative charge and could be purified using anion-exchange chromatography. bio-rad.com

Ultrafiltration Techniques

Ultrafiltration is a pressure-driven membrane separation process used to fractionate molecules in a liquid medium based on size. In the context of purifying this compound, which is often initially present in a complex mixture such as a protein hydrolysate, ultrafiltration serves as a crucial preliminary purification step. acs.org The technique employs semipermeable membranes with specific molecular weight cut-offs (MWCO) to separate the target peptide from larger proteins and smaller, undesired molecules like salts and single amino acids.

The process involves passing the crude peptide solution through a series of membranes with progressively smaller pore sizes. For a hexapeptide like this compound (approximate molecular weight of 806.4 Da), a multi-step ultrafiltration strategy would be effective. Initially, a membrane with a larger MWCO (e.g., 10 kDa) can be used to remove large proteins and enzymes from the hydrolysate. researchgate.net Subsequently, the permeate, which contains the peptide of interest, can be processed through a membrane with a lower MWCO (e.g., 1 kDa) to concentrate the peptide fraction while removing smaller impurities. The selection of appropriate MWCO values is critical for achieving an efficient enrichment of the target peptide. acs.org

Table 1: Ultrafiltration Membrane Selection for Peptide Fractionation This interactive table outlines a hypothetical ultrafiltration strategy for the enrichment of this compound.

| Step | Membrane MWCO | Purpose | Expected Location of this compound |

|---|---|---|---|

| 1 | 10 kDa | Removal of large proteins and undigested substrates | Permeate |

| 2 | 3 kDa | Removal of intermediate-sized peptides | Permeate |

| 3 | 1 kDa | Concentration of target peptide and removal of smaller peptides | Retentate |

Spectroscopic and Spectrometric Characterization

Following purification, a suite of spectroscopic and spectrometric techniques is employed to confirm the identity, determine the precise molecular mass, verify the amino acid sequence, and elucidate the three-dimensional structure of this compound.

Mass Spectrometry (MS) for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for peptide characterization, providing high sensitivity and accuracy in determining molecular mass and sequence information. researchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile biomolecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, multiply charged ions of the peptide are formed, which are then analyzed by the mass spectrometer. For this compound, ESI-MS analysis would be expected to produce a prominent signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 806.44. Depending on the experimental conditions, other charge states, such as [M+2H]²⁺ at m/z 403.72, may also be observed.

Tandem mass spectrometry (ESI-MS/MS) is used for definitive sequence confirmation. nih.gov In this technique, the parent ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus), are analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 806.44 Da) This interactive table shows the theoretical m/z values for the primary b- and y-ion series generated from the fragmentation of the target peptide.

| Fragment Ion | Sequence | Predicted m/z | Fragment Ion | Sequence | Predicted m/z |

|---|---|---|---|---|---|

| b₁ | Ac-I | 156.10 | y₁ | L | 132.10 |

| b₂ | Ac-IH | 293.16 | y₂ | HL | 269.16 |

| b₃ | Ac-IHP | 390.21 | y₃ | FHL | 416.23 |

| b₄ | Ac-IHPF | 537.28 | y₄ | PFHL | 513.28 |

MALDI-TOF MS is another soft ionization technique widely used for peptide and protein analysis. nih.gov The peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules, which are typically singly charged ([M+H]⁺). The ions are then accelerated into a time-of-flight (TOF) analyzer, where their mass-to-charge ratio is determined based on the time it takes for them to reach the detector.

MALDI-TOF MS is valued for its high throughput, sensitivity, and tolerance to buffers and salts, making it excellent for rapid molecular weight determination and peptide mass fingerprinting. nih.govnih.gov For this compound, MALDI-TOF analysis would provide a spectrum dominated by the singly protonated molecular ion at m/z ≈ 806.44, confirming the peptide's molecular mass. mdpi.com When coupled with a second TOF analyzer (MALDI-TOF/TOF), this technique can also be used to generate fragment ions for sequence analysis, similar to ESI-MS/MS. acs.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. youtube.com This is the standard method for the analysis and quantification of peptides in complex mixtures. nih.gov A reversed-phase HPLC (RP-HPLC) column is typically used, where peptides are separated based on their hydrophobicity.

For this compound, a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid, would be employed. frontiersin.org The peptide elutes from the column at a characteristic retention time and is directly introduced into the mass spectrometer (typically an ESI source) for detection. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS allows for highly sensitive and specific quantification of the peptide, even at very low concentrations in complex biological matrices. youtube.comresearchgate.net

Table 3: Typical LC-MS Parameters for Peptide Analysis This interactive table provides an example of typical parameters for the LC-MS analysis of this compound.

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5-60% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Ion Monitoring (SIM) or MS/MS |

| Monitored m/z (SIM) | 806.44 ([M+H]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry excels at determining the primary structure (amino acid sequence) of a peptide, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining its three-dimensional structure and dynamics in solution. nih.govnih.gov NMR provides detailed information on the conformation of the peptide backbone and the orientation of amino acid side chains. nmims.edu

The process of structure determination by NMR involves several steps, starting with the preparation of a concentrated sample of the purified peptide. youtube.com A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D NMR experiments for peptides include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily used for assigning side-chain protons.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system, which is crucial for identifying amino acid types. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the sequence. wikipedia.org This provides the distance restraints necessary for calculating the 3D structure.

By combining the information from these experiments, a complete assignment of all proton resonances can be achieved. The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are then used as input for computational algorithms to generate an ensemble of 3D structures consistent with the experimental data. nmims.edu

Table 4: Common NMR Experiments for Peptide Structural Analysis This interactive table summarizes key NMR experiments and the structural information they provide for a peptide like this compound.

| NMR Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| 1D ¹H | General overview of proton signals, sample purity | Initial assessment of peptide integrity |

| 2D TOCSY | Identifies all protons within an amino acid residue | Assigns spin systems for Ile, His, Pro, Phe, Leu |

| 2D COSY | Identifies through-bond J-coupled protons | Confirms side-chain proton assignments |

| 2D NOESY | Identifies through-space proton-proton proximities (<5 Å) | Provides distance restraints for 3D structure calculation |

1D and 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of peptides. A suite of 1D and 2D NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and determine the peptide's three-dimensional structure.

1D ¹H NMR: The initial step would involve acquiring a one-dimensional proton spectrum. This provides preliminary information on the types of protons present (e.g., aromatic, alpha-protons, side-chain protons) but is often heavily overlapped for a peptide of this size, necessitating 2D experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²J and ³J couplings). It is instrumental in identifying coupled spin systems within each amino acid residue, for example, connecting an amide proton (NH) to its alpha-proton (Hα) and then to the beta-protons (Hβ) within the same residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY, revealing couplings throughout an entire spin system of a residue. For instance, a single cross-peak for an amide proton can show correlations to all other protons within that same amino acid side chain, greatly simplifying the assignment process.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. An HSQC spectrum is a powerful tool for assigning the chemical shifts of the carbon atoms in the peptide backbone and side chains by linking them to their attached, and often pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for sequencing the peptide, as it can show a correlation between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the 3D structure. It identifies protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum provide distance constraints that are used to calculate the peptide's conformational structure in solution.

Solution-State Conformational Analysis via NMR

The data obtained from NOESY experiments are the primary driver for solution-state conformational analysis. The presence and intensity of NOE cross-peaks provide distance restraints between specific protons. For instance, a strong NOE between the Hα of residue i and the amide proton (NH) of residue i+1 is indicative of a helical or turn-like structure, whereas an NOE between the Hα of residue i and the Hα of residue i+1 suggests a more extended conformation. The cis-trans isomerization of the His-Pro peptide bond could also be investigated, as distinct sets of NMR signals would appear for each isomer. nih.govnih.gov The relative populations of these isomers can be determined by integrating the corresponding peaks.

Infrared (IR) and Linear Dichroic Infrared (IR-LD) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. In peptides, the amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly sensitive to the secondary structure. wikipedia.org For example, α-helices, β-sheets, and random coils all give rise to characteristic amide I band shapes and peak positions.

Linear Dichroic Infrared (IR-LD) spectroscopy provides information on the orientation of specific molecular structures within a sample. nih.gov By measuring the differential absorption of polarized light in an aligned sample (e.g., in a stretched film or crystal), IR-LD can determine the orientation of the peptide backbone, which is useful for understanding how the peptide might orient itself within a larger assembly or membrane. nih.govnih.gov

Optical Activity and Chiral Analysis (e.g., Marfey's Method)

Ensuring the chiral purity of a synthesized peptide is critical. Marfey's method is a widely used technique for this purpose. nih.gov The peptide is first completely hydrolyzed into its constituent amino acids. These amino acids are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.net This process creates diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated using standard reverse-phase high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com By comparing the retention times of the derivatized amino acids from the peptide hydrolysate with those of derivatized D- and L-amino acid standards, the presence and quantity of any D-amino acids (which may have arisen from racemization during synthesis) can be accurately determined. researchgate.netnih.gov

Advanced Structural Elucidation of Ac Ile His Pro Phe His Leu

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of molecules, including peptides, in their solid, crystalline state. iisc.ac.in This method provides precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of the molecule's preferred conformation. The process involves growing a single crystal of the peptide, which can be challenging due to the inherent flexibility of many peptides. nmims.edu

Table 1: Representative Crystallographic Data for Amino Acid Residues found in Ac-Ile-his-pro-phe-his-leu

| Amino Acid | Typical Torsion Angles (φ, ψ) in Crystal Structures | Common Side Chain Conformations (χ1) |

| Isoleucine (Ile) | β-sheet region (-139°, +135°) | -60°, 180° |

| Histidine (His) | α-helical (-65°, -40°) or β-sheet regions | -60°, 180° |

| Proline (Pro) | Restricted φ (approx. -60°) | N/A |

| Phenylalanine (Phe) | α-helical or β-sheet regions | -60°, 180°, +60° |

| Leucine (Leu) | α-helical region (-65°, -40°) | -60°, 180° |

Note: This table presents typical values and conformations observed in peptide crystal structures and may not represent the exact values for the specified peptide.

Conformational Analysis through Spectroscopic and Computational Methods

Due to the dynamic nature of peptides, their structures in solution can differ from their solid-state conformations. Spectroscopic and computational methods are crucial for understanding this conformational flexibility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a more biologically relevant environment. nmims.eduspringernature.com Techniques such as 2D-COSY, 2D-TOCSY, and 2D-NOESY can be used to assign proton resonances and measure through-bond and through-space correlations between atoms. nmims.edu

Table 2: Key NMR Parameters for Solution-State Structural Analysis of this compound

| NMR Parameter | Information Gained | Expected Observations for this compound |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure | Dispersed chemical shifts would indicate a well-folded structure. Histidine and proline chemical shifts would be particularly informative. nih.govresearchgate.net |

| J-Couplings (³JHNα) | Dihedral angle (φ) constraints | Values can help to restrain the backbone conformation. |

| Nuclear Overhauser Effects (NOEs) | Interproton distances (< 5 Å) | Crucial for determining the global fold, including contacts between distant residues. |

| Temperature Coefficients | Solvent exposure of amide protons | Can identify protons involved in intramolecular hydrogen bonds. |

| pH Titration | pKa values of ionizable groups | Would reveal the pKa of the two histidine residues, indicating their local environment. nih.gov |

Solid-state NMR (ssNMR) spectroscopy offers a bridge between X-ray crystallography and solution-state NMR by providing atomic-level structural information on non-crystalline or microcrystalline solid samples. nih.govuu.nl This technique is particularly valuable for studying peptides that are difficult to crystallize. uu.nl

For this compound, ssNMR could be used to determine the conformation of the peptide in a solid, but not necessarily crystalline, state. This would allow for a comparison with the solution-state structure to understand the influence of the crystal packing forces on the peptide's conformation. ssNMR is also a powerful tool for studying the cis/trans isomerism of the proline residue in the solid state. nih.govresearchgate.net The chemical shifts of the proline carbons, in particular Cβ and Cγ, are markedly different for the cis and trans isomers, allowing for their unambiguous identification. researchgate.net

Table 3: Representative Solid-State NMR Chemical Shifts for Proline Isomers

| Proline Carbon | Typical Chemical Shift (ppm) - trans isomer | Typical Chemical Shift (ppm) - cis isomer |

| Cβ | ~32 | ~30 |

| Cγ | ~25 | ~28 |

Note: These are representative values and can vary depending on the specific peptide sequence and environment. researchgate.net

Isoleucine and Leucine: These bulky, hydrophobic residues will likely favor being buried in a core or involved in hydrophobic interactions with other nonpolar residues like phenylalanine. mdpi.com

Histidine: The two histidine residues can participate in a variety of interactions, including hydrogen bonding (as both donor and acceptor), aromatic stacking with the phenylalanine residue, and coordination with metal ions. Their protonation state, influenced by the local environment, can significantly affect the peptide's conformation and electrostatic properties. rsc.org

Phenylalanine: The aromatic side chain of phenylalanine can engage in hydrophobic and aromatic stacking interactions, which are important for stabilizing specific folded structures. mdpi.com

Computational studies on peptides with similar compositions have shown that the interplay between hydrophobic interactions and the conformational constraints imposed by residues like proline are key drivers of the final three-dimensional structure. nih.gov The presence of two histidine residues also suggests that the peptide's conformation could be sensitive to pH, with changes in protonation potentially leading to significant structural rearrangements. rsc.org

Biochemical and Biological Activities of Ac Ile His Pro Phe His Leu in Preclinical Research

Role in the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The interactions of Ac-Ile-his-pro-phe-his-leu with key enzymes of this system are central to understanding its potential physiological role.

Renin is a highly specific aspartyl protease that initiates the RAS cascade by cleaving its substrate, angiotensinogen (B3276523), to form the decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). nih.govnih.gov The peptide this compound is a fragment of Angiotensin I, which is the product of renin's enzymatic action. Consequently, this compound does not serve as a substrate for renin in the physiological pathway.

However, the core sequence of this peptide is integral to synthetic molecules designed for studying renin activity. Research into highly sensitive fluorogenic renin substrates has shown that the sequence His-Pro-Phe-His-Leu-Val-Ile-His is important for interaction with the renin active site. nih.gov For instance, a well-established commercial renin substrate, Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg, incorporates this sequence to facilitate kinetic assays and evaluate renin inhibitors. nih.gov

Angiotensin I-Converting Enzyme (ACE) is a key zinc metalloproteinase in the RAS that catalyzes the conversion of the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). nih.gov This conversion occurs through the cleavage of the C-terminal dipeptide, His-Leu, from Angiotensin I. nih.govthoracickey.com

The peptide this compound has a primary structure that terminates with the same His-Leu dipeptide that ACE targets on its natural substrate. This structural mimicry strongly suggests that this compound can act as a competitive inhibitor of ACE. By binding to the active site of the enzyme, the peptide can prevent or reduce the binding and subsequent conversion of Angiotensin I, thereby modulating the production of Angiotensin II. wikipedia.orggoodrx.com

The efficacy of ACE-inhibitory peptides is often influenced by their C-terminal amino acid residues, with a preference for hydrophobic or aromatic residues. mdpi.com The C-terminal Leucine of this compound is a hydrophobic amino acid, a feature consistent with many known ACE inhibitors derived from natural sources. mdpi.com While specific kinetic data for this acetylated hexapeptide are not prominently available in the reviewed literature, its structural characteristics position it as a putative ACE inhibitor.

The modern understanding of the RAS extends beyond the classical renin-ACE-angiotensin II axis to include other enzymes and bioactive peptides, such as ACE2, Angiotensin-(1-7), and the Mas receptor. nih.govnih.gov ACE2, for example, acts as a counter-regulator to ACE, primarily by degrading Angiotensin II to the vasodilator peptide Angiotensin-(1-7). nih.govmdpi.com There is currently no direct evidence from preclinical research to suggest that this compound interacts significantly with other RAS components like ACE2, the (pro)renin receptor, or the Angiotensin-(1-7)/Mas receptor axis. Its primary and most direct interaction within the RAS cascade appears to be the modulation of ACE.

Receptor Binding and Ligand-Target Interactions

Beyond its enzymatic interactions, the potential for this compound to act as a ligand for specific cell surface receptors is a key area of investigation.

AT1 Receptor: The primary physiological effects of Angiotensin II are mediated through its binding to the Angiotensin II Type 1 (AT1) receptor. nih.gov The C-terminal phenylalanine of Angiotensin II is a critical residue for this interaction. nih.gov Although this compound contains the Ile-His-Pro-Phe sequence found in Angiotensin II, the presence of the additional C-terminal His-Leu dipeptide would likely hinder effective binding to the AT1 receptor. No published binding kinetic data, such as dissociation constant (Kd) or inhibitory constant (Ki), for this compound with the AT1 receptor were identified in the reviewed literature.

c-Met Receptor: The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase involved in cell proliferation, migration, and invasion. mdpi.com A compelling study revealed an unexpected interaction between an Angiotensin IV analog and the c-Met receptor. nih.gov The analog, norleual (B612388) [Nle-Tyr-Ile-ψ-(CH2-NH2)3-4-His-Pro-Phe], which shares the core Ile-His-Pro-Phe sequence with this compound, was found to be a potent competitive inhibitor of HGF binding to c-Met. nih.govnih.gov This finding suggests that angiotensin fragments containing this specific motif may function as hinge region mimics of HGF, thereby antagonizing the HGF/c-Met system. nih.gov Norleual demonstrated exceptionally high affinity in this role, indicating that the core sequence present in this compound could potentially target the c-Met receptor.

| Compound | Target | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Norleual [Nle-Tyr-Ile-ψ-(CH₂-NH₂)₃-₄-His-Pro-Phe] | c-Met Receptor | Competitive binding inhibition of HGF | 3 pM | nih.gov |

ACE Specificity: The specificity of this compound for ACE is conferred by its structural identity to the C-terminus of Angiotensin I. This substrate mimicry allows it to specifically target the active site of ACE over other proteases in the body. The degree of selectivity would be quantified by comparing its inhibitory constant (Ki) for ACE against its Ki for other, unrelated enzymes, though this specific data is not currently available.

Receptor Selectivity: For receptor interactions, selectivity is crucial. Clinically used Angiotensin Receptor Blockers (ARBs) exhibit a very high selectivity for the AT1 receptor over the AT2 receptor, with affinities that can be over 10,000-fold greater for AT1. nih.govdroracle.ai Should this compound be found to interact with angiotensin receptors, its selectivity profile for AT1 versus AT2 would be a critical determinant of its potential biological effect.

Regarding the c-Met receptor, the picomolar inhibitory concentration of the related analog norleual suggests a very high degree of specificity and selectivity for this target. nih.gov This potent activity implies that the interaction is not a random, low-affinity effect but a specific molecular recognition, raising the possibility that peptides containing the Ile-His-Pro-Phe sequence could be developed as selective c-Met antagonists. nih.govnih.gov

Modulation of Enzymatic Activities

Enzyme Kinetics and Inhibitory Potency (IC50, kcat/Km)

There is no specific enzyme kinetic or inhibitory potency data (such as IC50, kcat, or Km values) available in published preclinical studies for the compound this compound. Research on enzyme interactions with this sequence is in the context of the full Angiotensin I peptide. Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I by removing the C-terminal dipeptide, His-Leu, to form Angiotensin II. nih.govfrontiersin.org However, studies detailing the potential inhibitory activity of the this compound fragment against ACE or other enzymes could not be identified. While many food-derived and synthetic peptides have been evaluated as ACE inhibitors, this specific sequence is not among those with reported IC50 values. nih.govresearchgate.net

Specificity Profiling against Proteases

No preclinical studies were found that specifically profile the substrate specificity of this compound against a panel of proteases. The interaction of this sequence with proteases is understood primarily through its role within the Angiotensin I peptide, which is a known substrate for ACE. nih.gov Methodologies exist for profiling protease specificity using combinatorial libraries, but there is no indication that this compound has been assessed using these techniques. pnas.org

Cellular Signaling Pathway Interventions

Investigation of Downstream Signaling Cascades

There is no available research investigating the direct effects of this compound on downstream cellular signaling cascades. The scientific literature extensively covers the signaling pathways activated by other Angiotensin I-derived peptides, such as Angiotensin II, Angiotensin III, and Angiotensin IV, which have well-characterized receptors and downstream effects. nih.gov However, similar studies focused on this compound have not been published.

Effects on In Vitro Cellular Processes (e.g., proliferation, migration)

No preclinical data could be located regarding the effects of this compound on in vitro cellular processes like proliferation or migration. While analogs of other angiotensin fragments, such as Angiotensin IV, have been shown to inhibit cell proliferation and migration in specific contexts, these findings cannot be extrapolated to this compound. nih.govnih.gov Standard assays to measure cell migration and proliferation have not been applied to this specific peptide in any published research found. nih.govresearchgate.net

Investigation as a Bioactive Peptide or Building Block

The primary role of the Ile-His-Pro-Phe-His-Leu sequence in preclinical research is as a structural component of its precursor, Angiotensin I, and other larger, related peptides. researchgate.net Numerous bioactive fragments are derived from Angiotensin I, including Angiotensin II, Angiotensin-(1-7), and Angiotensin IV, each with distinct biological functions. nih.govnih.gov The C-terminal dipeptide of Angiotensin I, His-Leu, has also been studied independently as a metabolite. nih.gov

The acetylated sequence this compound is part of longer synthetic peptides used as tools in biochemical research, such as fluorogenic renin substrates. sigmaaldrich.com For instance, longer acetylated fragments of angiotensinogen are commercially available and serve as building blocks or substrates in research concerning the renin-angiotensin system. chemimpex.comchemicalbook.com This indicates its use as a synthetic building block rather than as an independently studied bioactive peptide.

Utilization in Peptide Synthesis for Diverse Applications

The synthesis of peptides such as this compound is a fundamental process in biochemical research, enabling the exploration of their biological functions and therapeutic potential. The primary method for creating such peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that builds a peptide chain sequentially while one end is attached to a solid support. This methodology allows for the efficient and controlled addition of amino acids in the desired sequence.

The general workflow for synthesizing a peptide like this compound would involve the following key steps:

Attachment of the C-terminal amino acid to a solid support: The synthesis begins by covalently linking the first amino acid, in this case, Leucine (Leu), to a solid resin.

Deprotection: The N-terminus of the attached amino acid is protected by a temporary chemical group (e.g., Fmoc). This group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid in the sequence, Histidine (His), is then activated and coupled to the deprotected N-terminus of the previous amino acid.

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid—Phenylalanine (Phe), Proline (Pro), Histidine (His), and Isoleucine (Ile)—until the desired peptide chain is complete.

Acetylation: Following the final amino acid addition, the N-terminus of the Isoleucine residue is acetylated to introduce the "Ac-" group.

Cleavage and Deprotection: The completed peptide is cleaved from the solid support, and any protecting groups on the amino acid side chains are removed.

Purification and Analysis: The final peptide is purified, typically using chromatography techniques, and its identity and purity are confirmed through methods like mass spectrometry.

This systematic approach allows for the creation of custom peptides for a wide range of research applications. The ability to synthesize peptides with specific sequences is crucial for studying protein-protein interactions, developing new therapeutic agents, and creating diagnostic tools.

Potential as a Precursor for Novel Bioactive Fragments

While the biological activity of the full peptide this compound is not extensively documented in publicly available research, its sequence suggests it could serve as a precursor for smaller, bioactive peptide fragments. This concept is well-established in endocrinology, where larger prohormones are cleaved by enzymes to release active peptide hormones. The sequence of this compound contains motifs found in larger, biologically significant proteins, indicating that its fragments could possess interesting biochemical properties.

A notable fragment within this peptide is the C-terminal dipeptide, His-Leu . Research has shown that His-Leu is a hydrolytic byproduct of angiotensin metabolism. nih.gov This dipeptide has been identified as a potent copper chelator, forming highly redox-active species. nih.gov The ability to bind metal ions is a critical function of many biologically active molecules, influencing enzymatic activity, signal transduction, and oxidative stress responses. The presence of the His-Leu fragment within this compound suggests that the parent peptide could be a source of this metal-binding dipeptide upon enzymatic degradation.

The potential for this compound to be a precursor for bioactive fragments is summarized in the table below:

| Potential Bioactive Fragment | Parent Sequence | Known or Potential Biological Activity |

| His-Leu | Ac-Ile-his-pro-phe-his-leu | Copper chelation, redox activity, byproduct of angiotensin metabolism nih.gov |

| Ile-His-Pro-Phe | Ac-Ile-his-pro-phe -his-leu | Core motif of Angiotensin IV, potential for interaction with related biological pathways |

The generation of these fragments would depend on the specific proteases present in a given biological environment, which would cleave the peptide at specific sites. The study of such peptide fragments is a promising area of research for the discovery of novel therapeutic agents and for understanding complex physiological processes.

Computational Modeling and Simulation for Ac Ile His Pro Phe His Leu Research

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the interactions between a ligand, such as the peptide Ac-Ile-his-pro-phe-his-leu, and its receptor.

Binding Site Analysis and Identification of Interaction Hotspots

A hypothetical analysis of the interaction of this compound with a target protein might reveal the following key interactions:

| Peptide Residue | Interacting Receptor Residue (Hypothetical) | Interaction Type |

| Ile | Val201 | Hydrophobic |

| His | Asp125 | Hydrogen Bond, Electrostatic |

| Pro | Gly128 | van der Waals |

| Phe | Tyr83 | π-π Stacking |

| His | Glu95 | Hydrogen Bond, Electrostatic |

| Leu | Met205 | Hydrophobic |

Prediction of Binding Affinity and Pose

Molecular docking simulations predict the most stable binding pose of a ligand within a receptor's active site and estimate the binding affinity, often expressed as a scoring function or in terms of binding energy (e.g., kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates and understanding the strength of the ligand-receptor complex. For this compound, docking studies would generate multiple possible binding poses and rank them based on their predicted binding affinities.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, allowing researchers to observe the conformational changes and dynamics of peptides like this compound in a simulated environment.

Peptide Aggregation and Fibrillation Dynamics

The tendency of peptides to aggregate into larger structures, sometimes forming fibrils, is a phenomenon of significant interest, particularly in the context of amyloid diseases. MD simulations can be employed to study the initial stages of aggregation of this compound, revealing how individual peptide molecules interact with each other to form dimers and larger oligomers. These simulations can identify the key residues and intermolecular interactions that drive the aggregation process.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein can induce conformational changes in the protein, a phenomenon known as "induced fit." MD simulations can be used to study these changes in detail. By simulating the protein-peptide complex of this compound and its target, researchers can observe how the binding of the peptide affects the protein's structure and dynamics, which is often essential for its biological function or inhibition. These simulations can reveal subtle changes in the protein's active site or larger-scale domain movements upon peptide binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR models can be developed to predict the activity of novel, modified versions of the peptide.

To build a QSAR model, a dataset of peptides with known activities is required. The chemical structures of these peptides are represented by numerical values known as molecular descriptors. These descriptors can encode a wide range of physicochemical properties, such as hydrophobicity, steric properties, and electronic properties of the amino acids within the peptide sequence. sciopen.com

Once the descriptors are calculated, a statistical method, such as partial least squares (PLS), is employed to create a mathematical equation that links the descriptors to the biological activity. sciopen.com A robust QSAR model should not only fit the existing data well but also have good predictive power for new, untested compounds.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs.

| Amino Acid Property | Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobicity | Z-scales (z1) | Affects peptide folding and interaction with biological membranes or hydrophobic pockets of receptors. |

| Steric Properties | VHSE (Principal component scores of 2D and 3D descriptors) | Influences the overall shape and size of the peptide, which is crucial for binding to a specific target. |

| Electronic Properties | SVHEHS (Principal component scores of electronic properties) | Governs electrostatic interactions, hydrogen bonding, and charge distribution, which are key for molecular recognition. |

The primary goal of a QSAR study is to derive structure-activity relationships (SARs), which provide a clear understanding of how specific structural modifications influence the biological activity of a peptide. For this compound, this would involve synthesizing a series of analogs with systematic changes to the amino acid sequence and then measuring their biological activity.

For instance, researchers might explore the impact of substituting the Isoleucine (Ile) at the first position with other aliphatic amino acids like Leucine (Leu) or Valine (Val). Similarly, the Phenylalanine (Phe) residue could be replaced with other aromatic amino acids to probe the importance of the aromatic ring for activity.

A study on Angiotensin II (AII) analogs, a related class of peptides, revealed that substitutions at specific positions drastically reduce the affinity of the analogs, highlighting the importance of certain residues for biological function. mdpi.com For example, the size of the alkyl side-chain at position 5 of the Angiotensin II peptide sequence was found to be directly proportional to the activation of β-arrestin at the AT1R receptor. nih.gov

The insights gained from such systematic modifications can be summarized in a table, providing a clear overview of the structure-activity relationships.

| Position | Original Amino Acid | Modification | Observed Effect on Activity | Inferred SAR |

|---|---|---|---|---|

| 1 | Ile | Substitution with Val | Decreased Activity | A bulky, hydrophobic side chain at this position may be crucial for optimal activity. |

| 4 | Phe | Substitution with Tyr | Increased Activity | The presence of a hydroxyl group on the aromatic ring may enhance binding through hydrogen bonding. |

| 6 | Leu | Substitution with Ala | Significantly Decreased Activity | The isobutyl side chain of Leucine is likely essential for hydrophobic interactions with the target. |

Bioinformatics Approaches in Peptide Design and Discovery

Bioinformatics provides a vast array of tools and databases that are invaluable for the design and discovery of novel peptides like this compound. nih.gov These computational approaches can be used to predict the three-dimensional structure of the peptide, identify potential binding sites on target proteins, and screen large virtual libraries of peptides for potential drug candidates.

One of the initial steps in bioinformatics-led peptide design is often the prediction of the peptide's conformation. nih.gov Since the function of a peptide is intimately linked to its three-dimensional shape, understanding its preferred conformation is crucial. Various software packages can predict peptide structures based on their amino acid sequence.

Molecular docking is another powerful bioinformatics technique that can be used to predict how this compound might bind to a specific protein target. This involves computationally placing the peptide into the binding site of the protein and calculating the binding affinity. This can help to identify the key amino acid residues involved in the interaction and guide the design of more potent and selective analogs.

The process of peptide design is complex and often requires a combination of different computational approaches. nih.gov A typical workflow might involve:

Target Identification: Identifying a biologically relevant protein target for this compound.

Structural Modeling: Predicting the three-dimensional structures of both the peptide and its target protein.

Molecular Docking: Simulating the interaction between the peptide and its target to predict the binding mode and affinity.

Virtual Screening: Screening large databases of modified peptides to identify those with improved predicted binding affinity.

In Silico Optimization: Fine-tuning the sequence and structure of promising peptide candidates to enhance their drug-like properties.

Through the iterative application of these bioinformatics approaches, researchers can significantly streamline the process of designing and discovering novel peptides with therapeutic potential.

Peptide Engineering and Lead Optimization Strategies for Ac Ile His Pro Phe His Leu Analogs

Rational Design of Peptide Analogs

Rational design involves making targeted modifications to a peptide's sequence or structure based on an understanding of its physicochemical properties and biological interactions. These modifications can profoundly influence the peptide's conformation, stability, and affinity for its target.

Key properties of the constituent amino acids are detailed below:

| Amino Acid | Abbreviation | Side Chain Property | Role in Peptide Structure |

| Isoleucine | Ile, I | Hydrophobic, Aliphatic | Contributes to hydrophobic interactions and core packing. |

| Histidine | His, H | Positively Charged (at physiological pH), Aromatic | Can participate in hydrogen bonding, metal chelation, and catalytic processes; its imidazole (B134444) ring has a pKa near neutral pH. wikipedia.org |

| Proline | Pro, P | Hydrophobic, Cyclic | Introduces conformational rigidity, often inducing turns or kinks in the peptide backbone. wikipedia.org |

| Phenylalanine | Phe, F | Hydrophobic, Aromatic | Participates in hydrophobic and stacking interactions with other aromatic residues. |

| Leucine | Leu, L | Hydrophobic, Aliphatic | Promotes the formation of hydrophobic cores and contributes to helical structures. |

This table is generated based on general biochemical principles of amino acids. wikipedia.orgwikipedia.org

By systematically substituting these residues—for example, replacing Leucine with another hydrophobic amino acid like Valine (a conservative substitution) or with a polar residue like Serine (a radical substitution)—researchers can probe structure-activity relationships and optimize the peptide for improved performance.

Linear peptides are often susceptible to rapid degradation by proteases. Cyclization is a widely employed strategy to enhance metabolic stability, constrain the peptide into a bioactive conformation, and potentially increase receptor affinity. Various cyclization strategies can be applied nih.gov:

Head-to-tail: The N-terminal amine is linked to the C-terminal carboxyl group.

Sidechain-to-sidechain: The side chains of two amino acids are covalently linked.

Head-to-sidechain or Sidechain-to-tail: The N-terminus or C-terminus is linked to an amino acid side chain.

These cyclic structures can be formed using various chemical reactions, including the formation of amide bonds, disulfide bridges, or stable linkages like oximes. nih.gov Beyond cyclization, modifications to the peptide backbone itself, such as altering the phi (φ) and psi (ψ) dihedral angles, can stabilize specific secondary structures like α-helices or β-sheets, which may be crucial for biological activity. uni-muenchen.de

The termini of a peptide are particularly vulnerable to degradation by exopeptidases. Capping these ends with chemical groups can block enzymatic cleavage and enhance stability. The parent compound is already acetylated at its N-terminus (Ac-), a common N-capping strategy. uni-muenchen.defrontiersin.org Similarly, the C-terminus can be amidated to neutralize the negative charge of the carboxyl group, which can improve cell permeability and mimic the state of many native peptides. uni-muenchen.de

The choice of amino acids at or near the termini can also influence peptide structure. Certain residues are known to be preferred at N-capping and C-capping positions of α-helices, where they can form hydrogen bonds that stabilize the helical structure. nih.gov For instance, amino acids like Asparagine (Asn) and Aspartic Acid (Asp) are effective N-capping residues because their side chains can accept hydrogen bonds from free backbone NH groups. nih.gov At the C-terminus, a Proline residue can participate in a "Pro-capping motif," which has been shown to stabilize the helical conformation. nih.gov

| Modification Type | Purpose | Example |

| N-Terminal Capping | Increase stability against aminopeptidases; modulate structure. | Acetylation (as in the parent compound). uni-muenchen.defrontiersin.org |

| C-Terminal Capping | Increase stability against carboxypeptidases; neutralize charge. | Amidation. uni-muenchen.de |

| Cyclization | Enhance stability, constrain conformation, improve affinity. | Head-to-tail cyclization via amide bond formation. nih.gov |

| Backbone Modification | Stabilize secondary structures. | Introduction of non-natural amino acids to control dihedral angles. uni-muenchen.de |

High-Throughput Screening of Peptide Libraries

While rational design is a powerful tool, screening large libraries of peptide variants allows for the discovery of novel analogs with unanticipated properties. High-throughput screening (HTS) methods enable the rapid evaluation of millions to billions of different peptides.

Phage display is a robust HTS technique used to identify peptides with high affinity for a specific target. nih.gov The technology is based on a combinatorial library of random peptides that are expressed as fusions to a coat protein (e.g., pIII) on the surface of bacteriophages. neb.comneb.com The library, potentially containing over 10⁹ unique peptide sequences, is exposed to an immobilized target molecule. neb.com

The screening process, known as biopanning, involves the following steps:

Binding: The phage library is incubated with the target of interest.

Washing: Non-binding phages are washed away.

Elution: Phages that specifically bind to the target are eluted.

Amplification: The eluted phages are used to infect host bacteria, thereby amplifying the population of binding phages for subsequent rounds of panning.

This iterative process enriches the library for high-affinity binders. The inherent link between the displayed peptide (phenotype) and the DNA encoding it within the phage (genotype) allows for easy sequencing and identification of the most effective peptide ligands. neb.com

Combinatorial chemistry provides a framework for the systematic and rapid synthesis of large numbers of compounds. researchgate.net For peptides, this is often achieved using solid-phase synthesis on polymeric beads, where each bead carries a unique peptide sequence. By splitting and mixing the beads at each coupling step, a vast library of "one-bead, one-compound" peptides can be generated.

A significant advancement in this area is the use of encoded libraries, where each bead is associated with an oligomeric tag that records the synthetic history of the peptide attached to it. researchgate.net After screening the library for activity (e.g., enzyme inhibition), the beads corresponding to active peptides can be isolated. The structure of the active peptide is then determined by analyzing its chemical tag. researchgate.net This approach is highly efficient for extracting detailed structure-activity relationship data from a large collection of compounds and identifying potent leads for further development.

Preclinical Assessment of Peptide Activity

The preclinical evaluation of peptide analogs, such as those derived from Ac-Ile-his-pro-phe-his-leu, is a critical phase in the drug discovery pipeline. This stage involves a comprehensive assessment of the peptide's biological activity and stability to determine its potential as a therapeutic candidate. The insights gained from these preclinical studies are instrumental in guiding lead optimization and further development.

In vitro efficacy studies are fundamental to characterizing the biological activity of peptide analogs. These assays are designed to measure the peptide's ability to interact with its intended target and elicit a desired biological response in a controlled, non-living system. A variety of methodologies can be employed, with the specific choice of assay being dependent on the therapeutic target and the peptide's proposed mechanism of action.

For antimicrobial peptides, a common in vitro efficacy assay is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism. For example, in the development of new antimicrobial peptides, novel candidates are often tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. The results of these assays provide a quantitative measure of the peptide's potency and spectrum of activity. In one study, the antimicrobial peptide Dermaseptin-AC demonstrated MICs ranging from 2 to 4 μM against seven different bacterial strains. nih.gov

The following table illustrates representative data from an in vitro efficacy study of a hypothetical this compound analog, Peptide X, tested against various bacterial strains.

Table 1: In Vitro Antimicrobial Activity of Peptide X

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 8 |

| Escherichia coli (ATCC 25922) | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 |

| Enterococcus faecalis (ATCC 29212) | 8 |

Beyond antimicrobial activity, in vitro efficacy studies for other therapeutic areas may involve assays to measure enzyme inhibition, receptor binding, or effects on cell signaling pathways. For instance, if this compound were being investigated as an enzyme inhibitor, researchers would measure the concentration of the peptide required to inhibit 50% of the enzyme's activity (IC50).

A significant hurdle in the development of peptide therapeutics is their inherent susceptibility to degradation by proteases present in biological fluids. nih.govnih.gov Therefore, assessing the in vitro stability of peptide analogs in various biological media is a crucial step in preclinical evaluation. These studies provide insights into the peptide's likely pharmacokinetic profile and its ability to remain intact and active in the body.

Stability assays typically involve incubating the peptide in biological media such as human serum, plasma, or blood for various time points. nih.gov The amount of intact peptide remaining at each time point is then quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The results are often expressed as the peptide's half-life (t1/2) in the specific medium.

For example, a study comparing the stability of different therapeutic peptides found that degradation rates can vary significantly between serum, plasma, and whole blood, indicating that the choice of in vitro model can impact the interpretation of stability data. nih.govresearchgate.net Some peptides were observed to be more stable in fresh blood compared to serum or plasma. nih.govresearchgate.net

The table below presents hypothetical stability data for an this compound analog, Peptide Y, in different biological media.

Table 2: In Vitro Stability of Peptide Y in Biological Media

| Biological Medium | Half-life (t1/2) in hours |

|---|---|

| Human Serum | 2.5 |

| Human Plasma | 4.1 |

| Whole Blood | 6.8 |

Strategies to enhance the stability of peptides include chemical modifications such as swapping L-amino acids with their D-enantiomers, which makes them resistant to proteolytic degradation. nih.gov Other approaches involve PEGylation, cyclization, and the incorporation of unnatural amino acids. nih.govresearchgate.net

Drug Discovery and Therapeutic Development Implications

The data generated from preclinical assessments of peptide activity have profound implications for the broader drug discovery and therapeutic development process. Peptides represent a unique therapeutic modality that bridges the gap between small molecules and larger biologics, offering high target specificity and potency. mdpi.comnih.gov

The journey of a peptide therapeutic from discovery to market is a multi-step process. amsbiopharma.com Early peptide drug discovery often involved the isolation of natural hormones like insulin. amsbiopharma.com Modern approaches, however, leverage advanced techniques such as phage display and computational design to identify novel peptide candidates. nih.govmdpi.com

The preclinical data on efficacy and stability are pivotal in guiding the lead optimization phase. If an analog of this compound demonstrates potent in vitro activity but poor stability, medicinal chemists can introduce structural modifications to improve its resistance to degradation while aiming to retain or enhance its efficacy. nih.gov This iterative process of design, synthesis, and testing is central to developing a peptide candidate with a desirable therapeutic profile.

Furthermore, a favorable preclinical profile can attract investment and partnerships, facilitating the transition of a peptide candidate into more advanced stages of development, including in vivo animal studies and eventually human clinical trials. The number of peptide drugs approved by the Food and Drug Administration (FDA) has been steadily increasing, with over 80 peptide drugs currently on the market and many more in clinical development. nih.govamsbiopharma.com This trend underscores the growing importance of peptides in modern medicine, with applications in a wide range of diseases including metabolic disorders, cancer, and infectious diseases. mdpi.comamsbiopharma.com

Q & A

Q. How can AI-generated hypotheses about this compound’s mechanisms be validated experimentally?

- Methodology : Train AI models (e.g., AlphaFold, DeepChem) on curated datasets of peptide-target interactions. Generate hypotheses (e.g., “Peptide inhibits Protein X via His-Pro motif”) and validate via competitive binding assays (SPR) or knock-down/knock-out cellular models. Cross-check AI-predicted binding sites with HDX-MS (hydrogen-deuterium exchange mass spectrometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |